molecular formula C5H6F2N2 B14901254 2-(Difluoromethyl)-5-methyl-1H-imidazole

2-(Difluoromethyl)-5-methyl-1H-imidazole

Cat. No.: B14901254
M. Wt: 132.11 g/mol
InChI Key: HXOGZPULYYKSGU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methyl-1H-imidazole is a fluorinated heterocyclic compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. The presence of the difluoromethyl group imparts distinct characteristics to the molecule, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of imidazole derivatives using difluoromethylating reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under basic conditions . This reaction proceeds smoothly with good functional group tolerance, allowing for the late-stage introduction of the difluoromethyl group.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-5-methyl-1H-imidazole may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and catalytic processes can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed: The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and substituted imidazole derivatives with various functional groups .

Scientific Research Applications

2-(Difluoromethyl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-5-methyl-1H-imidazole
  • 2-(Monofluoromethyl)-5-methyl-1H-imidazole
  • 2-(Difluoromethyl)-4,5-dimethyl-1H-imidazole

Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-methyl-1H-imidazole exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability, lipophilicity, and hydrogen-bonding ability, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

IUPAC Name

2-(difluoromethyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C5H6F2N2/c1-3-2-8-5(9-3)4(6)7/h2,4H,1H3,(H,8,9)

InChI Key

HXOGZPULYYKSGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C(F)F

Origin of Product

United States

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